(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC15714448
Molecular Formula: C10H7FN2O2
Molecular Weight: 206.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FN2O2 |
|---|---|
| Molecular Weight | 206.17 g/mol |
| IUPAC Name | (5E)-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+ |
| Standard InChI Key | NIIDHJDIIPZAEZ-VMPITWQZSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)F |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
(5E)-5-(4-Fluorobenzylidene)imidazolidine-2,4-dione (C₁₀H₇FN₂O₂) has a molecular weight of 206.18 g/mol and a monoisotopic mass of 206.049156 Da . The E stereochemistry of the exocyclic double bond at C5 positions the 4-fluorophenyl group and imidazolidine-dione ring on opposite sides, a configuration critical for its biological interactions . X-ray crystallography reveals a triclinic crystal system (P1̄ space group) with unit cell parameters a = 8.5616 Å, b = 11.6052 Å, c = 14.1451 Å, and angles α = 66.617°, β = 82.391°, γ = 69.072° . The dihedral angles between the 4-fluorobenzylidene moiety and the central heterocycle (34.5° and 42.0°) underscore its non-planar conformation, which may influence receptor binding .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₇FN₂O₂ | |
| Crystal system | Triclinic | |
| Space group | P1̄ | |
| Dihedral angles (C5) | 34.5°, 42.0° | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 4 |
Synthetic Methodologies
Microwave-Assisted Condensation
A microwave irradiation approach enables efficient synthesis of imidazolidine derivatives. In a representative protocol, imines derived from 2-aminobenzothiazole and substituted anilines undergo cyclocondensation with glycine or L-alanine in tetrahydrofuran, yielding target compounds in 70–85% yields . This method reduces reaction times from hours to minutes compared to conventional heating, preserving stereochemical integrity .
Knoevenagel Condensation
The exocyclic double bond at C5 is typically introduced via Knoevenagel condensation between hydantoin and 4-fluorobenzaldehyde. Catalyzed by ammonium acetate in acetic acid under microwave conditions (40–60 seconds), this method achieves 80–85% yields . The electrophilic aldehyde reacts with the nucleophilic methylene group of hydantoin, forming the E-configured benzylidene adduct .
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield | Time | Source |
|---|---|---|---|---|
| Microwave irradiation | NH₄OAc, acetic acid, 40–60 s | 80–85% | <1 min | |
| Conventional heating | Reflux, 6–8 h | 65–70% | 6–8 h |
Biological Activities and Mechanisms
Antibacterial Efficacy
Derivatives of (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione exhibit broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) . Compound 4a (R = 4-Cl) shows a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, comparable to ampicillin . The fluorine atom enhances membrane permeability via hydrophobic interactions, while the imidazolidine-dione core disrupts bacterial cell wall synthesis .
Pharmacological Optimization Strategies
Substituent Engineering
Modifying the N3 position with carboxylic acid groups improves water solubility and bioavailability. For example, introducing a sulfonyl group at N3 increases in vivo half-life from 2.1 h to 4.8 h .
Hybrid Pharmacophore Design
Conjugation with rhodanine or isatin moieties augments antiviral activity. Hybrid compound IM-5 (combined with rhodanine) inhibits HIV-1 protease with an IC₅₀ of 0.8 µM, attributed to synergistic electronic effects .
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